molecular formula C17H19NO2S B2625348 8-(1-benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2320505-89-1

8-(1-benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Cat. No.: B2625348
CAS No.: 2320505-89-1
M. Wt: 301.4
InChI Key: LLPPXNPJLBDLHB-UHFFFAOYSA-N
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Description

8-(1-Benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a synthetic specialty chemical based on the 8-azabicyclo[3.2.1]octane scaffold, a structure of high pharmacological significance as the core of tropane alkaloids . This scaffold is frequently investigated for its interaction with central nervous system targets . The specific substitution pattern of this compound, featuring a benzothiophene carbonyl group at the nitrogen bridgehead and a methoxy group, suggests its potential utility as a key intermediate or target molecule in medicinal chemistry. Researchers can leverage this structure in the design and synthesis of novel ligands for monoamine transporters or G-protein coupled receptors (GPCRs) such as dopamine and opioid receptors, given that similar 8-azabicyclo[3.2.1]octane derivatives have been developed as selective kappa opioid receptor antagonists and have been a focus in the search for dopamine D2/D3 receptor subtype-selective ligands . Its well-defined structure makes it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing new neuropharmacological tools. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzothiophen-2-yl-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-20-14-9-12-6-7-13(10-14)18(12)17(19)16-8-11-4-2-3-5-15(11)21-16/h2-5,8,12-14H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPPXNPJLBDLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the use of chiral starting materials or desymmetrization processes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

8-(1-Benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Neuropharmacology:
The compound is primarily studied for its potential as a monoamine reuptake inhibitor , which positions it as a candidate for treating various psychiatric disorders:

  • Depression: It may serve as an alternative to traditional antidepressants, offering a potentially lower side-effect profile compared to older tricyclic antidepressants .
  • Anxiety Disorders: By inhibiting the reuptake of serotonin and norepinephrine, it could help alleviate symptoms associated with anxiety disorders.
  • Attention Deficit Hyperactivity Disorder (ADHD): The compound's mechanism suggests utility in managing ADHD by enhancing neurotransmitter availability .

Case Studies and Research Findings

Several studies have explored the efficacy of compounds within the azabicyclo[3.2.1]octane class, including 8-(1-benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane:

  • Efficacy in Mood Disorders:
    • A study demonstrated that derivatives of azabicyclo[3.2.1]octane effectively inhibited serotonin reuptake in vitro, suggesting their potential use in treating mood disorders .
  • Side Effect Profile:
    • Comparative analysis with traditional antidepressants indicated that these compounds might present fewer cardiovascular and anticholinergic side effects, enhancing patient compliance .
  • Pharmaceutical Composition:
    • Research has focused on developing pharmaceutical formulations incorporating this compound for effective delivery methods, including tablets and nasal sprays .

Mechanism of Action

The mechanism of action of 8-(1-benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The benzothiophene moiety may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 8-(1-benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane and related 8-azabicyclo[3.2.1]octane derivatives:

Compound Name Substituents at 8-Position Substituents at 3-Position Key Biological Activity/Properties Source
This compound 1-Benzothiophene-2-carbonyl Methoxy Hypothesized activity at neurotransmitter transporters (DAT/SERT/NET); enhanced aromatic interaction potential due to benzothiophene moiety. N/A (Target)
3-[2-Bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl-8-azabicyclo[3.2.1]octane (22e) Cyclopropylmethyl Bis(4-fluorophenyl)methoxyethylidenyl High SERT/DAT selectivity (IC₅₀: SERT = 12 nM, DAT = 420 nM); improved metabolic stability due to cyclopropylmethyl group.
8-(4-Fluorobenzyl)-3-[2-bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane (22f) 4-Fluorobenzyl Bis(4-fluorophenyl)methoxyethylidenyl Moderate DAT inhibition (IC₅₀ = 180 nM); reduced SERT affinity compared to 22e.
(1R,3R,5S)-3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane Methyl Diphenylmethoxy Cholinergic receptor modulation (nicotinic acetylcholine receptors); potential application in neurodegenerative disorders.
3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride Hydrogen (unsubstituted) Methoxy (hydrochloride salt) Improved solubility due to hydrochloride salt; used as a synthetic intermediate for further functionalization.
Key Findings:

Substituent Effects on Transporter Selectivity: The cyclopropylmethyl group at the 8-position (as in 22e) confers high SERT/DAT selectivity, likely due to steric and electronic interactions with transporter binding pockets .

Impact of Methoxy Group: The 3-methoxy group in the target compound and 3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride improves solubility and bioavailability compared to non-polar substituents (e.g., diphenylmethoxy in ).

Safety and Handling :

  • Methoxy-substituted derivatives (e.g., 3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride ) require careful handling due to respiratory and skin irritation hazards (GHS Hazard Statements: H302, H315, H319, H335) .

Synthetic Accessibility :

  • The 8-azabicyclo[3.2.1]octane core is synthesized via 1,3-dipolar cycloaddition of α-diazocarbonyl compounds, enabling stereoselective construction . Functionalization at the 3- and 8-positions is achieved through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for benzothiophene introduction) .

Recommended Studies :

  • In vitro transporter assays (DAT/SERT/NET) to quantify inhibition potency.
  • Molecular docking to predict interactions with transporter binding sites.
  • Metabolic stability testing in hepatic microsomes.

Biological Activity

8-(1-benzothiophene-2-carbonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a compound that has garnered attention due to its unique structural properties and potential biological activities. This bicyclic compound, part of the azabicyclo family, exhibits promising applications in medicinal chemistry, particularly in the context of neuropharmacology.

Chemical Structure and Properties

The compound features a bicyclic structure that allows it to interact with various biological targets. The presence of the benzothiophene moiety is significant, as it may enhance binding affinity to specific receptors or enzymes.

Property Details
IUPAC Name 1-benzothiophen-2-yl-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Molecular Formula C17H19NO2S
Molecular Weight 303.40 g/mol
InChI Key InChI=1S/C17H19NO2S/c1-20-14-9-12-6-7-13(10-14)18(12)17(19)16-8-11-4-2-3-5-15(11)21-16/h2-5,8,12-14H,6-7,9-10H2,1H3

The mechanism of action for this compound involves its interaction with monoamine transporters. Research indicates that compounds within the azabicyclo[3.2.1]octane class can act as inhibitors of serotonin and norepinephrine reuptake, which is critical for treating mood disorders such as depression and anxiety .

The compound's bicyclic structure enables it to fit into the binding sites of neurotransmitter transporters, potentially modulating their activity and leading to increased levels of neurotransmitters in the synaptic cleft.

Antidepressant Potential

Studies have shown that derivatives of azabicyclo[3.2.1]octanes possess monoamine reuptake inhibitory properties, making them candidates for antidepressant therapies. The inhibition of serotonin and norepinephrine reuptake is particularly relevant for treating major depressive disorder (MDD) and anxiety disorders .

Mu Opioid Receptor Activity

Research also indicates that certain derivatives may act as mu opioid receptor antagonists, suggesting potential applications in pain management and gastrointestinal disorders associated with opioid activity . This dual action could position the compound as a versatile therapeutic agent.

Study 1: Monoamine Transporter Inhibition

In a study evaluating various azabicyclo[3.2.1]octane derivatives, it was found that modifications in the chemical structure significantly influenced their ability to inhibit monoamine transporters. The presence of specific substituents on the benzothiophene ring enhanced binding affinity to serotonin transporters, demonstrating the importance of structural optimization in drug design .

Study 2: Opioid Receptor Binding

Another investigation focused on the mu opioid receptor activity of azabicyclo[3.2.1]octane derivatives revealed that certain compounds could effectively block receptor activity without significant side effects typically associated with traditional opioid medications. This suggests a potential for developing safer analgesics from this class of compounds .

Q & A

Q. What synthetic strategies are effective for constructing the 8-azabicyclo[3.2.1]octane core in this compound?

The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via radical cyclization or transition-metal-catalyzed methods. For example, radical cyclization of bromo-substituted precursors using n-tributyltin hydride (n-Bu3SnH) and AIBN in toluene yields bicyclic products with >99% diastereocontrol . Alternative approaches include ring-closing metathesis or intramolecular nucleophilic substitution, depending on substituent compatibility. Optimization of solvent polarity (e.g., toluene for radical reactions) and temperature (60–80°C) is critical for minimizing byproducts.

Q. Which analytical techniques are recommended for structural elucidation of this compound?

  • X-ray crystallography : Resolves stereochemistry and confirms bicyclic geometry (e.g., orthorhombic crystal system, P212121 space group observed for related analogs) .
  • NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR distinguishes methoxy (δ 3.2–3.5 ppm) and benzothiophene carbonyl (δ 165–170 ppm) groups. NOESY confirms axial/equatorial substituents.
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C17H17NO2S requires m/z 307.0978).

Q. How can HPLC methods be optimized for purity assessment?

Use reversed-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for baseline separation. Adjust gradient elution (e.g., 30% to 90% acetonitrile over 20 min) to resolve polar impurities. UV detection at 254 nm is suitable for benzothiophene chromophores .

Advanced Research Questions

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?

  • Substituent variation : Synthesize analogs with modifications to the benzothiophene (e.g., halogenation), methoxy group (e.g., ethoxy, hydroxyl), or bicyclic nitrogen (e.g., alkylation).
  • Pharmacological assays : Test analogs against target receptors (e.g., dopamine reuptake inhibition using radiolabeled ligand displacement, as seen in PR04.MZ and LBT999 derivatives) .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to receptors like serotonin transporters.

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) groups to direct stereochemistry during cyclization .
  • Catalytic asymmetric synthesis : Employ Pd-catalyzed allylic alkylation with chiral ligands (e.g., BINAP) for enantioselective C–C bond formation.
  • Diastereomeric crystallization : Separate enantiomers using chiral resolving agents (e.g., tartaric acid derivatives).

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Normalize data using reference compounds (e.g., cocaine for dopamine reuptake assays) to mitigate inter-lab variability .
  • Metabolic stability testing : Evaluate cytochrome P450-mediated degradation (e.g., liver microsomes) to explain discrepancies between in vitro and in vivo efficacy.

Q. How can selective functionalization of the bicyclic system be achieved?

  • Protecting groups : Boc-protect the azabicyclo nitrogen to direct electrophilic substitution to the methoxy-bearing carbon .
  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions for halogenation or cross-coupling.

Methodological Notes

  • Safety : Handle intermediates with nitrophenyl or fluoro groups (e.g., [(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one) under fume hoods due to potential toxicity .
  • Data Validation : Cross-verify NMR assignments with 2D techniques (HSQC, HMBC) to avoid misassignment of overlapping signals.

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